molecular formula C13H18O3S B13857331 (3Z)-1-(4-Methylbenzenesulfonate) 3-Hexen-1-ol

(3Z)-1-(4-Methylbenzenesulfonate) 3-Hexen-1-ol

Katalognummer: B13857331
Molekulargewicht: 254.35 g/mol
InChI-Schlüssel: PTCRTTULASBLSJ-PLNGDYQASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3Z)-1-(4-Methylbenzenesulfonate) 3-Hexen-1-ol is an organic compound characterized by the presence of a hexenol backbone with a 4-methylbenzenesulfonate group attached

Eigenschaften

Molekularformel

C13H18O3S

Molekulargewicht

254.35 g/mol

IUPAC-Name

[(Z)-hex-3-enyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C13H18O3S/c1-3-4-5-6-11-16-17(14,15)13-9-7-12(2)8-10-13/h4-5,7-10H,3,6,11H2,1-2H3/b5-4-

InChI-Schlüssel

PTCRTTULASBLSJ-PLNGDYQASA-N

Isomerische SMILES

CC/C=C\CCOS(=O)(=O)C1=CC=C(C=C1)C

Kanonische SMILES

CCC=CCCOS(=O)(=O)C1=CC=C(C=C1)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-(4-Methylbenzenesulfonate) 3-Hexen-1-ol typically involves the reaction of 3-hexen-1-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

3-Hexen-1-ol+4-Methylbenzenesulfonyl chloride(3Z)-1-(4-Methylbenzenesulfonate) 3-Hexen-1-ol+HCl\text{3-Hexen-1-ol} + \text{4-Methylbenzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-Hexen-1-ol+4-Methylbenzenesulfonyl chloride→(3Z)-1-(4-Methylbenzenesulfonate) 3-Hexen-1-ol+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain optimal reaction conditions, such as temperature and pressure, to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(3Z)-1-(4-Methylbenzenesulfonate) 3-Hexen-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the hexenol backbone can be reduced to form a saturated alcohol.

    Substitution: The sulfonate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Catalysts like Pd/C (Palladium on carbon) or reagents like NaBH4 (Sodium borohydride) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 3-hexen-1-one or 3-hexenal.

    Reduction: Formation of 3-hexanol.

    Substitution: Formation of various substituted hexenol derivatives.

Wissenschaftliche Forschungsanwendungen

(3Z)-1-(4-Methylbenzenesulfonate) 3-Hexen-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of fragrances and flavoring agents.

Wirkmechanismus

The mechanism of action of (3Z)-1-(4-Methylbenzenesulfonate) 3-Hexen-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate group can enhance the compound’s solubility and reactivity, facilitating its binding to target molecules. The hexenol backbone may interact with hydrophobic regions of proteins, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3Z)-1-(4-Methylbenzenesulfonate) 3-Hexen-1-ol: Unique due to the presence of both a sulfonate group and a hexenol backbone.

    (3Z)-3-Hexen-1-ol: Lacks the sulfonate group, making it less reactive in certain chemical reactions.

    4-Methylbenzenesulfonyl chloride: Used as a reagent in the synthesis of sulfonate esters but lacks the hexenol backbone.

Uniqueness

This compound is unique due to its combination of a reactive sulfonate group and a versatile hexenol backbone. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.